Cas no 2113-54-4 (Acetamide,N-[1,1'-biphenyl]-3-yl-)

Acetamide,N-[1,1'-biphenyl]-3-yl- structure
2113-54-4 structure
Product Name:Acetamide,N-[1,1'-biphenyl]-3-yl-
CAS No:2113-54-4
MF:C14H13NO
MW:211.259123563766
CID:258135
PubChem ID:16448
Update Time:2025-04-19

Acetamide,N-[1,1'-biphenyl]-3-yl- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[1,1'-biphenyl]-3-yl-
    • N-(3-phenylphenyl)acetamide
    • N-(Biphenyl-3-yl)acetamide
    • N-[1,1'-biphenyl]-3-ylacetamide
    • SCHEMBL3786463
    • 2113-54-4
    • DTXSID40175362
    • Acetamide, N-(1,1'-biphenyl)-3-yl-
    • 3'-Phenylacetanilide
    • 3-Acetylaminobiphenyl
    • BRN 2097490
    • 4-12-00-03239 (Beilstein Handbook Reference)
    • N-(1,1'-Biphenyl)-3-ylacetamide
    • N-(3-Biphenylyl)acetamide
    • N-Acetoxy-3-aminobiphenyl
    • ACETANILIDE, 3'-PHENYL-
    • 3-Acetamidobiphenyl
    • Inchi: 1S/C14H13NO/c1-11(16)15-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,15,16)
    • InChI Key: IRMSAKOLFSBQJH-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1=CC=CC(=C1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.09979
  • Monoisotopic Mass: 211.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.0694 (rough estimate)
  • Melting Point: 148°C
  • Boiling Point: 350.95°C (rough estimate)
  • Refractive Index: 1.5780 (estimate)
  • PSA: 29.1
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